2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL
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Overview
Description
2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL is a chemical compound with the molecular formula C9H12ClNO and a molecular weight of 185.65 g/mol . It is characterized by the presence of an amino group, a chloro-substituted aromatic ring, and a hydroxyl group on an ethan-1-ol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL typically involves the reaction of 2-chloro-4-methylbenzaldehyde with ammonia and a reducing agent such as sodium borohydride. The reaction conditions often include a solvent like ethanol and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) in polar solvents.
Major Products
Oxidation: Formation of 2-chloro-4-methylbenzaldehyde or 2-chloro-4-methylbenzoic acid.
Reduction: Formation of 2-amino-2-(2-chloro-4-methylphenyl)ethane.
Substitution: Formation of 2-amino-2-(2-hydroxy-4-methylphenyl)ethan-1-OL.
Scientific Research Applications
2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor modulator, affecting biochemical processes such as signal transduction and metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(2-methylphenyl)ethan-1-OL
- 2-Amino-2-(4-chloro-2-methylphenyl)ethan-1-OL
- 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-OL
Uniqueness
2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interaction with biological targets. The presence of both amino and hydroxyl groups also provides versatility in chemical modifications and applications .
Properties
Molecular Formula |
C9H12ClNO |
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Molecular Weight |
185.65 g/mol |
IUPAC Name |
2-amino-2-(2-chloro-4-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12ClNO/c1-6-2-3-7(8(10)4-6)9(11)5-12/h2-4,9,12H,5,11H2,1H3 |
InChI Key |
KUUZGJDTKWZPKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CO)N)Cl |
Origin of Product |
United States |
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